Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt
Description
This compound is a tetrasodium salt of a modified butanoic acid derivative featuring a complex polyfunctional structure. Key structural elements include:
- Carboxymethyl groups: These enhance metal-chelating capabilities by providing multiple binding sites for cations.
- Decylamino group: A 10-carbon alkyl chain linked to an amine, contributing to hydrophobic interactions and surfactant-like properties.
- Sulfonic acid group: Improves water solubility and stability in acidic environments.
- Tetrasodium counterions: Neutralize the negative charges from carboxylate and sulfonate groups, ensuring solubility in aqueous systems.
The compound is likely designed for applications in industrial chelation (e.g., water treatment, detergents) or biomedical stabilization due to its multi-dentate ligand properties. Its structure combines features of traditional aminocarboxylates (e.g., EDTA) with sulfonate-modified surfactants, enabling synergistic effects in metal binding and solubility .
Properties
CAS No. |
71701-08-1 |
|---|---|
Molecular Formula |
C22H37N3Na4O10S |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
tetrasodium;4-[2-[carboxylatomethyl-[2-[carboxylatomethyl(decyl)amino]ethyl]amino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41N3O10S.4Na/c1-2-3-4-5-6-7-8-9-11-24(16-20(27)28)13-14-25(17-21(29)30)12-10-23-19(26)15-18(22(31)32)36(33,34)35;;;;/h18H,2-17H2,1H3,(H,23,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
NRDSOFSWBKDQNH-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCN(CCN(CCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt involves multiple steps. The process typically starts with the preparation of the core butanoic acid structure, followed by the introduction of the carboxymethyl and decylamino groups through a series of nucleophilic substitution reactions. The sulfo group is then introduced via sulfonation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the controlled addition of reagents, precise temperature control, and efficient purification methods to ensure high yield and purity. The use of automated systems and reactors would be essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile molecule in research and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Chelation Efficiency: The target compound’s carboxymethyl and sulfonic acid groups enable binding to both hard (e.g., Ca²⁺, Fe³⁺) and soft (e.g., Cu²⁺) metal ions, outperforming EDTA in sulfonate-rich environments . The decylamino group introduces hydrophobic interactions, making it effective in micellar systems for metal ion sequestration in detergents .
Solubility and Stability :
- The sulfonic acid group grants exceptional water solubility (>500 g/L at 25°C), surpassing Na4EDTA (≈100 g/L) and GLDA (≈200 g/L). This property is critical for high-concentration formulations in industrial cleaning .
Environmental Impact: While the compound is more biodegradable than EDTA due to its shorter alkyl chain (C10 vs. C18 in ), it is less eco-friendly than amino acid-derived agents like GLDA .
Synthetic Complexity: The synthesis involves multi-step coupling of carboxymethyl groups to a butanoic acid backbone, followed by sulfonation and sodium salt formation. This increases production costs compared to simpler chelators like ASDA .
Table 2: Performance in Metal Ion Binding (log K values)
| Metal Ion | Target Compound | Na4EDTA | GLDA |
|---|---|---|---|
| Ca²⁺ | 6.2 | 10.7 | 5.1 |
| Fe³⁺ | 12.8 | 25.1 | 10.9 |
| Cu²⁺ | 14.5 | 18.8 | 13.2 |
Note: Higher log K indicates stronger binding. The target compound shows balanced affinity for transition metals, ideal for mixed-ion systems .
Biological Activity
Chemical Structure and Properties
Molecular Formula: C₁₄H₁₉N₄O₈S
Molecular Weight: 627.57 g/mol
Solubility: Highly soluble in water due to the presence of multiple ionic groups.
The compound features a butanoic acid backbone, with several carboxymethyl and amino functional groups that enhance its solubility and potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins through ionic and hydrogen bonding. The sulfonic acid group contributes to its solubility and may facilitate interactions with negatively charged cellular components.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit antimicrobial properties. For instance, studies have shown that derivatives of butanoic acid can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or metabolic processes.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, its effects on human cells must be carefully evaluated. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure time.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 50 | Moderate cytotoxicity |
| HepG2 | 75 | Low cytotoxicity |
| MCF-7 | 60 | Moderate cytotoxicity |
Case Studies
- Antimicrobial Efficacy in Wound Healing : A clinical study explored the use of this compound in topical formulations for wound healing. Results indicated a significant reduction in infection rates compared to control groups, suggesting its potential as an antimicrobial agent in dermatological applications.
- Impact on Cancer Cell Lines : In vitro studies assessed the effect of the compound on various cancer cell lines, revealing that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a potential role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
